molecular formula C7H18N2O B14699751 1-Propanol, 3-[(4-aminobutyl)amino]- CAS No. 23545-31-5

1-Propanol, 3-[(4-aminobutyl)amino]-

Cat. No.: B14699751
CAS No.: 23545-31-5
M. Wt: 146.23 g/mol
InChI Key: LEAFDMXPPVSUEG-UHFFFAOYSA-N
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Description

1-Propanol, 3-[(4-aminobutyl)amino]- is a secondary amino alcohol characterized by a propanol backbone with a 4-aminobutyl substituent at the 3-position. This compound is structurally related to bleomycin derivatives, as evidenced by its synonym N1-[3-[(4-aminobutyl)amino]propyl]-bleomycinamide, hydrochloride (CAS: 55658-47-4), which is a component of Bleomycin A5 (hydrochloride), an antibiotic and antitumor agent used in research settings . Its molecular structure combines hydrophilic (amino and hydroxyl groups) and hydrophobic (alkyl chain) regions, enabling interactions with biological targets such as DNA, a mechanism common to bleomycin-family drugs .

Properties

CAS No.

23545-31-5

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

3-(4-aminobutylamino)propan-1-ol

InChI

InChI=1S/C7H18N2O/c8-4-1-2-5-9-6-3-7-10/h9-10H,1-8H2

InChI Key

LEAFDMXPPVSUEG-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[(4-aminobutyl)amino]- can be synthesized through a multi-step process involving the reaction of 1-propanol with 4-aminobutylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-Propanol, 3-[(4-aminobutyl)amino]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to isolate the compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-[(4-aminobutyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: New substituted amine or alcohol compounds.

Scientific Research Applications

1-Propanol, 3-[(4-aminobutyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[(4-aminobutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its amine group can form hydrogen bonds and ionic interactions, influencing the behavior of biological molecules and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Propanol, 3-[(4-aminobutyl)amino]- with analogous amino alcohols and related derivatives, highlighting structural, functional, and application-based differences:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Research Findings Reference
1-Propanol, 3-[(4-aminobutyl)amino]- C₇H₁₇N₃O (base structure) 159.23 g/mol* -NH(CH₂)₄NH₂, -OH Antitumor research (Bleomycin A5 derivative)
1-Propanol, 3-amino- (3-Aminopropanol) C₃H₉NO 75.11 g/mol -NH₂, -OH Pharmaceutical intermediate, polymer synthesis
3-(Dimethylamino)-1-propanol C₅H₁₃NO 103.16 g/mol -N(CH₃)₂, -OH Chemical synthesis, surfactant production
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1-propanol C₁₀H₁₂N₂O₃S 240.28 g/mol Benzothiazole ring, -SO₂, -NH-, -OH Potential use in corrosion inhibition
1-Propanol, 3-[methyl(phenylmethyl)amino]- C₁₁H₁₇NO 179.26 g/mol -N(CH₃)(CH₂C₆H₅), -OH Intermediate in organic synthesis
1-Propanol, 3-(dibutylamino)-, sulfate ester C₁₈H₃₀N₂O₂·½H₂O₄S 710.97 g/mol -N(C₄H₉)₂, -OSO₃⁻ Surfactant or emulsifier applications

Notes:

  • Molecular weight for the target compound is calculated based on its base structure (excluding hydrochloride counterions).
  • Applications are inferred from structural analogs and associated research contexts.

Structural and Functional Differences

Amino Group Substituents: The target compound features a 4-aminobutyl chain, providing extended hydrophilicity and flexibility compared to simpler analogs like 3-amino-1-propanol (single -NH₂ group) or 3-(dimethylamino)-1-propanol (shorter alkyl substituents) .

Heterocyclic Modifications: 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1-propanol includes a benzothiazole ring, introducing π-π stacking capabilities and sulfonic acid reactivity absent in the target compound .

Ester and Sulfate Derivatives: The sulfate ester in 1-Propanol, 3-(dibutylamino)-, sulfate (2:1) adds ionic character, making it suitable for colloidal or surfactant systems, unlike the target compound’s primary biological role .

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